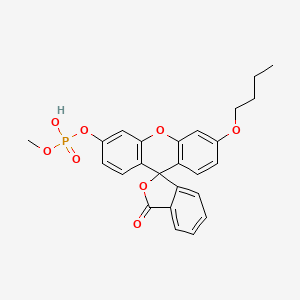
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 involves multiple steps. One common method starts with 1,3-dichloro-2-propanol, which is reacted with potassium acetate and ammonium chloride in dimethylformamide (DMF) at 110°C for 10 hours . The resulting product is then treated with triethylamine hydrobromide at 70-80°C for 5-6 hours to yield 1,3-diacetoxy-2-bromopropane . This intermediate is further reacted with 2-amino-6-chloropurine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in water at 50°C.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antiviral properties and its role in inhibiting viral DNA replication.
Industry: Utilized in the large-scale production of antiviral medications.
Mechanism of Action
The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By incorporating into the viral DNA, it causes chain termination, thereby preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and genital herpes.
Penciclovir: An antiviral drug used to treat herpes simplex virus infections.
Uniqueness
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPSHSVVYGZKAV-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=C1N=C(N=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661768 |
Source


|
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-81-3 |
Source


|
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

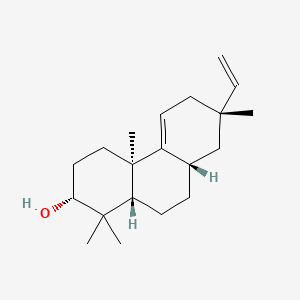
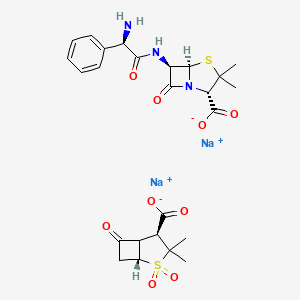
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
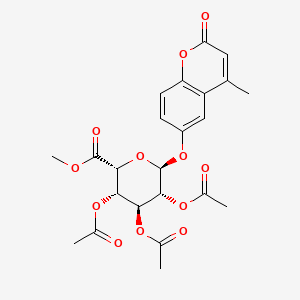
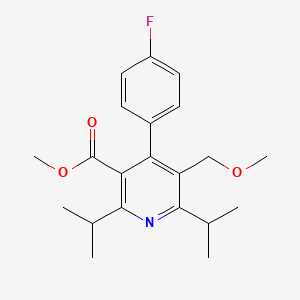
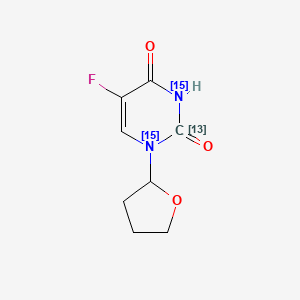
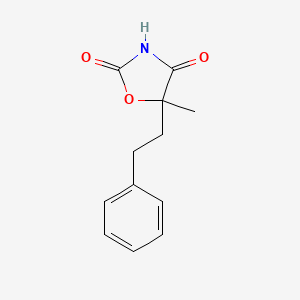
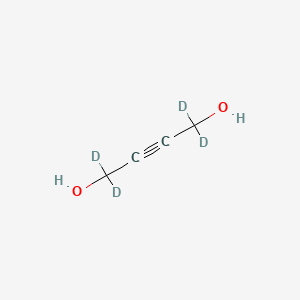

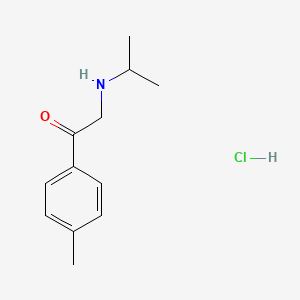
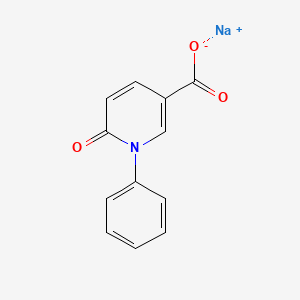
![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)
